molecular formula C9H5FN2O B6282315 5-fluoro-3-isocyanato-1H-indole CAS No. 2649060-80-8

5-fluoro-3-isocyanato-1H-indole

Cat. No.: B6282315
CAS No.: 2649060-80-8
M. Wt: 176.1
InChI Key:
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Description

5-fluoro-3-isocyanato-1H-indole: is a chemical compound with the molecular formula C9H5FN2O. It is a derivative of indole, a heterocyclic aromatic organic compound. The presence of both fluorine and isocyanate groups in its structure makes it a compound of interest in various fields of research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-3-isocyanato-1H-indole typically involves the introduction of the fluorine and isocyanate groups onto the indole ring. One common method is the reaction of 5-fluoroindole with phosgene to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactive nature of phosgene and isocyanates.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorine atom in 5-fluoro-3-isocyanato-1H-indole can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols, forming urea and carbamate derivatives, respectively.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

    Catalysts: Catalysts such as Lewis acids can facilitate certain substitution reactions.

    Solvents: Organic solvents like dichloromethane and acetonitrile are often used in these reactions.

Major Products:

    Urea Derivatives: Formed from the reaction with amines.

    Carbamate Derivatives: Formed from the reaction with alcohols.

    Substituted Indoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 5-fluoro-3-isocyanato-1H-indole is used as a building block in organic synthesis. Its reactivity allows for the creation of a variety of derivatives that can be used in further chemical transformations.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can act as inhibitors or modulators of specific biological pathways.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. For example, they may be investigated as potential anticancer agents or as inhibitors of specific enzymes involved in disease processes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it useful in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-fluoro-3-isocyanato-1H-indole and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the isocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

    5-fluoroindole: Lacks the isocyanate group but shares the fluorine-substituted indole core.

    3-isocyanatoindole: Lacks the fluorine atom but contains the isocyanate group.

    5-chloro-3-isocyanato-1H-indole: Similar structure with chlorine instead of fluorine.

Uniqueness: 5-fluoro-3-isocyanato-1H-indole is unique due to the presence of both fluorine and isocyanate groups. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in research and industrial applications.

Properties

CAS No.

2649060-80-8

Molecular Formula

C9H5FN2O

Molecular Weight

176.1

Purity

95

Origin of Product

United States

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